Pamine

Vue d'ensemble

Description

Les azotes moutardes sont une classe de composés organiques cytotoxiques caractérisés par la présence du groupe fonctionnel bis(2-chloroéthyl)amino. Ces composés ont été initialement développés comme agents de guerre chimique, mais ont ensuite trouvé des applications significatives en chimiothérapie en raison de leur capacité à alkyler l'ADN . Les azotes moutardes sont connus pour leurs effets cytotoxiques puissants et ont été utilisés dans le traitement de divers cancers .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La méthode la plus pratique pour préparer les azotes moutardes implique la chloration de l'éthanolamine avec du chlorure de thionyle, ce qui conduit à la formation de dérivés de bis(2-chloroéthyl)amine . Une autre méthode comprend la réaction de l'éthylène et du dichlorure de soufre (procédé Levinstein) ou la réaction du thiodiglycol avec le trichlorure de phosphore (réaction de Meyer) .

Méthodes de production industrielle : La production industrielle d'azotes moutardes implique généralement des réactions de chloration à grande échelle dans des conditions contrôlées pour assurer la sécurité et l'efficacité. L'utilisation de chlorure de thionyle et d'éthanolamine est courante dans les milieux industriels en raison du rendement élevé et du mécanisme réactionnel relativement simple .

Analyse Des Réactions Chimiques

Types de réactions : Les azotes moutardes subissent principalement des réactions d'alkylation, où elles forment des liaisons covalentes avec des groupes nucléophiles dans l'ADN, l'ARN et les protéines . Ces réactions peuvent conduire à la réticulation des brins d'ADN, ce qui est un mécanisme essentiel dans leurs effets cytotoxiques .

Réactifs et conditions courants :

Cyclisation : Ils forment des ions aziridinium par déplacement intramoléculaire du chlorure par l'azote amine, qui ensuite alkyle l'ADN.

Produits principaux : Les produits principaux des réactions des azotes moutardes sont les adduits d'ADN et les réticulations, qui inhibent la réplication et la transcription de l'ADN, conduisant à la mort cellulaire .

4. Applications de la recherche scientifique

Les azotes moutardes ont une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie .

Chimie : Utilisé comme agents alkylants dans diverses réactions chimiques et synthèse de molécules complexes.

Biologie : Étudié pour leurs effets sur les processus cellulaires et les interactions de l'ADN.

Industrie : Utilisé dans la synthèse de produits pharmaceutiques et d'autres produits chimiques.

5. Mécanisme d'action

Les azotes moutardes exercent leurs effets en formant des ions ammonium cycliques (ions aziridinium) par déplacement intramoléculaire du chlorure par l'azote amine . Ces ions aziridinium alkyle ensuite l'ADN en attaquant le centre nucléophile N-7 sur la base guanine . Cette alkylation conduit à la formation de réticulations inter-brins, qui inhibent la réplication et la transcription de l'ADN, entraînant finalement la mort cellulaire .

Composés similaires :

- Cyclophosphamide

- Chlorambucil

- Uramustine

- Melphalan

- Bendamustine

Comparaison : Les azotes moutardes sont uniques dans leur capacité à former des ions aziridinium, qui sont très réactifs et capables d'alkyler l'ADN . Cela les distingue des autres agents alkylants qui ne peuvent pas former de tels intermédiaires réactifs. De plus, les azotes moutardes ont été largement étudiées et utilisées en milieu clinique, fournissant une mine d'informations sur leurs mécanismes et leurs applications .

Applications De Recherche Scientifique

Nitrogen mustards have a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Mécanisme D'action

Nitrogen mustards exert their effects by forming cyclic ammonium ions (aziridinium ions) through intramolecular displacement of chloride by the amine nitrogen . These aziridinium ions then alkylate DNA by attacking the N-7 nucleophilic center on the guanine base . This alkylation leads to the formation of interstrand cross-links, which inhibit DNA replication and transcription, ultimately causing cell death .

Comparaison Avec Des Composés Similaires

- Cyclophosphamide

- Chlorambucil

- Uramustine

- Melphalan

- Bendamustine

Comparison: Nitrogen mustards are unique in their ability to form aziridinium ions, which are highly reactive and capable of alkylating DNA . This distinguishes them from other alkylating agents that may not form such reactive intermediates. Additionally, nitrogen mustards have been extensively studied and used in clinical settings, providing a wealth of knowledge about their mechanisms and applications .

Propriétés

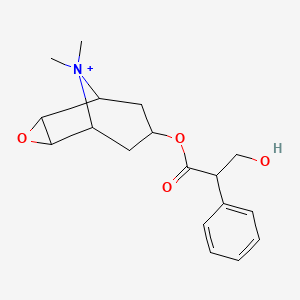

IUPAC Name |

(9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24NO4/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11/h3-7,12-17,20H,8-10H2,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCOQTDXKCNBEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24NO4+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859307 | |

| Record name | 7-[(3-Hydroxy-2-phenylpropanoyl)oxy]-9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-9-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155-41-9 | |

| Record name | Pamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate](/img/structure/B10795415.png)

![Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B10795469.png)

![3-(4-Iodo-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid isopropyl ester](/img/structure/B10795481.png)

![N-[(Z)-(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)amino]benzamide](/img/structure/B10795493.png)

![propan-2-yl (2S,3S,5R)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10795516.png)